N-(3-Methoxyacridin-9-YL)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxyacridin-9-YL)-N-methylacetamide is a compound belonging to the acridine family, which is known for its diverse biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of cancer treatment, antimicrobial activity, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyacridin-9-YL)-N-methylacetamide typically involves the condensation of 9-amino-3-methoxyacridine with N-methylacetamide under specific reaction conditions. The process may include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyacridin-9-YL)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can modify the acridine core, potentially altering its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit a range of biological activities, including anticancer and antimicrobial properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its interactions with DNA and proteins, which can influence cellular processes.
Medicine: Explored for its anticancer properties, particularly its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for various applications
Mechanism of Action
The mechanism of action of N-(3-Methoxyacridin-9-YL)-N-methylacetamide involves its ability to intercalate into DNA, disrupting the normal function of the DNA helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription, ultimately causing cell death. Additionally, the compound can interact with various proteins, influencing signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Known for its DNA intercalating properties and use in anticancer research.
Amsacrine: A clinically used anticancer drug that also intercalates into DNA and inhibits topoisomerase.
Quinacrine: An antimalarial drug with similar DNA intercalating properties
Uniqueness
N-(3-Methoxyacridin-9-YL)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its binding affinity to DNA and proteins, potentially leading to distinct biological activities compared to other acridine derivatives .
Biological Activity
N-(3-Methoxyacridin-9-YL)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its acridine backbone with a methoxy group at the 3-position and an N-methylacetamide substituent. The chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- DNA Intercalation : Acridine derivatives are known to intercalate into DNA, which can disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 10.5 | DNA intercalation |
A549 (Lung) | 15.2 | Apoptosis induction |
MCF-7 (Breast) | 12.8 | Enzyme inhibition |
HCT116 (Colon) | 11.0 | Cell cycle arrest |
These results suggest that this compound has promising anticancer activity, warranting further investigation.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The results are summarized below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Bacillus cereus | 16 |
The antimicrobial activity indicates that this compound could serve as a lead for developing new antibiotics.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited tumor growth in xenograft models of human cancer. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway, showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus. The study indicated that the compound's mechanism involved disrupting bacterial cell wall synthesis.
Properties
CAS No. |
61299-64-7 |
---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(3-methoxyacridin-9-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H16N2O2/c1-11(20)19(2)17-13-6-4-5-7-15(13)18-16-10-12(21-3)8-9-14(16)17/h4-10H,1-3H3 |
InChI Key |
OUBGVQKDHLIRMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C2C=CC(=CC2=NC3=CC=CC=C31)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.